molecular formula C26H24FN3O2 B2654096 1-[(4-fluorophenyl)methyl]-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 915189-04-7

1-[(4-fluorophenyl)methyl]-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2654096
CAS No.: 915189-04-7
M. Wt: 429.495
InChI Key: YCDOLJGUOJUQEQ-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzimidazole (1H-1,3-benzodiazole) moiety linked via a 2-phenoxyethyl chain and a 4-fluorophenylmethyl group.

Key physicochemical properties (from ):

  • XLogP3: 4.3 (indicative of moderate lipophilicity).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2/c27-21-12-10-19(11-13-21)17-29-18-20(16-25(29)31)26-28-23-8-4-5-9-24(23)30(26)14-15-32-22-6-2-1-3-7-22/h1-13,20H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDOLJGUOJUQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)methyl]-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorophenylmethyl group: This step typically involves a nucleophilic substitution reaction where a 4-fluorobenzyl halide reacts with the pyrrolidin-2-one core.

    Attachment of the 1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the benzodiazole moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[(4-fluorophenyl)methyl]-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Biochemistry: The compound is used to study enzyme interactions and receptor binding, providing insights into its mechanism of action.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Ethyl Chain

Compound A : 1-(4-Fluorophenyl)-4-{1-[2-(4-Morpholinyl)ethyl]-1H-Benzimidazol-2-yl}Pyrrolidin-2-one (CAS 890643-38-6)
  • Structural Difference: The phenoxy group in the target compound is replaced with a morpholinoethyl group.
  • Implications: The morpholine ring introduces a tertiary amine, enhancing water solubility compared to the phenoxy group.
Compound B : 4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-Benzimidazol-2-yl}-1-[3-(Trifluoromethyl)Phenyl]Pyrrolidin-2-one
  • Structural Differences: The 4-fluorophenylmethyl group is replaced with a 3-(trifluoromethyl)phenyl substituent. The phenoxyethyl chain includes a 4-methoxy modification.
  • The methoxy group may reduce steric hindrance compared to the unsubstituted phenoxy group .

Modifications to the Aromatic Substituents

Compound C : 1-[(4-Fluorophenyl)methyl]-4-{1-[2-(4-Methylphenoxy)ethyl]-1H-1,3-Benzodiazol-2-yl}Pyrrolidin-2-one (CAS 915189-16-1)
  • Structural Difference: The phenoxy group in the ethyl chain is substituted with a 4-methylphenoxy group.
  • Implications :
    • XLogP3 : 4.3 (identical to the target compound), suggesting similar lipophilicity.
    • The methyl group may enhance van der Waals interactions in hydrophobic binding pockets .
Compound D : 4-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-1,3-Benzodiazol-2-yl}-1-[(4-Fluorophenyl)methyl]Pyrrolidin-2-one Hydrochloride (CAS 1049746-50-0)
  • Structural Differences: The phenoxy group is substituted with 2,6-dimethylphenoxy. The compound is a hydrochloride salt.
  • Salt formation improves aqueous solubility, facilitating formulation for in vivo studies .

Metabolite and Functional Derivatives

Compound E : 4-{2-[4-({1-[(4-Fluorophenyl)methyl]-1H-1,3-Benzodiazol-2-yl}Amino)Piperidin-1-yl]Ethyl}Phenol
  • Structural Difference: The pyrrolidin-2-one core is replaced with a piperidine ring linked to a phenol group.
  • Implications: The phenol group introduces higher polarity (TPSA > 60 Ų), likely reducing cell membrane permeability.

Comparative Data Table

Compound Substituent on Ethyl Chain Aromatic Group XLogP3 TPSA (Ų) Key Feature
Target Compound Phenoxyethyl 4-Fluorophenylmethyl 4.3 47.4 Baseline for comparison
Compound A Morpholinoethyl 4-Fluorophenyl 3.8* ~65* Enhanced solubility
Compound B 4-Methoxyphenoxyethyl 3-Trifluoromethylphenyl 4.7* ~50* Increased metabolic stability
Compound C 4-Methylphenoxyethyl 4-Fluorophenylmethyl 4.3 47.4 Hydrophobic interaction potential
Compound D (HCl salt) 2,6-Dimethylphenoxyethyl 4-Fluorophenylmethyl N/A N/A Improved solubility as salt
Compound E Piperidine-phenol Phenol 3.2* >60 Probable metabolite

*Estimated based on structural similarity.

Research Implications and Gaps

  • Binding Affinity Studies: Limited data exist on the target compound’s interaction with biological targets (e.g., kinases, receptors). Comparative assays with analogues could elucidate structure-activity relationships.
  • Pharmacokinetics : The hydrochloride salt (Compound D) warrants further investigation for oral bioavailability.
  • Metabolic Stability : Compound E’s identification as a metabolite suggests the need for cytochrome P450 inhibition/induction studies.

Biological Activity

The compound 1-[(4-fluorophenyl)methyl]-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential pharmacological properties. This article delves into its biological activities, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C23H24FN3O
  • Molecular Weight : 377.45 g/mol
  • CAS Number : [Not specified in the search results]

The compound features a pyrrolidinone core substituted with a 4-fluorobenzyl group and a phenoxyethyl group attached to a benzodiazole moiety, which may contribute to its biological activity.

Research indicates that compounds similar to this one often interact with neurotransmitter systems, particularly the GABA-A receptor. The modulation of this receptor is significant in treating various neurological disorders. Studies have shown that fluorinated compounds can enhance metabolic stability and reduce toxicity, which is crucial for drug development.

Key Mechanisms Identified:

  • Positive Allosteric Modulation : The compound may function as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing its efficacy without directly activating the receptor .
  • Metabolic Stability : Similar compounds have demonstrated improved metabolic stability when fluorine is incorporated into their structure, reducing the likelihood of rapid biotransformation and potential hepatotoxicity .

Anthelmintic Activity

A study highlighted the anthelmintic properties of related compounds using Caenorhabditis elegans as a model organism. The screening indicated that certain derivatives exhibited significant activity against helminths, suggesting potential applications in treating parasitic infections .

Neurological Applications

Given its structural similarities to known GABA-A receptor modulators, this compound could be explored for treating anxiety disorders, epilepsy, and other neurological conditions. The ability to enhance GABAergic transmission could lead to reduced symptoms associated with these disorders.

Research Findings

StudyFindings
Study on GABA-A ModulatorsIdentified several derivatives with improved metabolic stability and reduced hepatotoxicity compared to traditional drugs like alpidem .
Anthelmintic ScreeningFound significant activity against C. elegans, indicating potential for treating parasitic infections .

Case Studies

While specific case studies on this exact compound were not available in the search results, related compounds have shown promising results in clinical settings. For instance, research on similar benzodiazole derivatives has indicated their effectiveness in modulating neurotransmitter systems with minimal side effects.

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